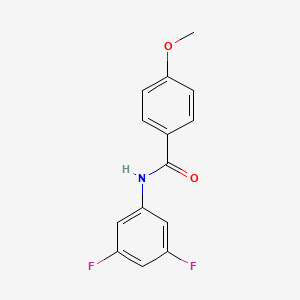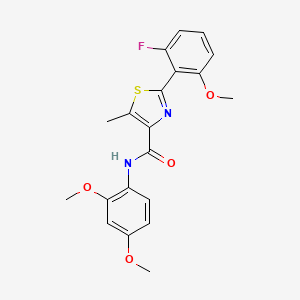![molecular formula C19H21ClN2O3 B14959445 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959445.png)
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide is an organic compound with the molecular formula C18H20ClNO3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chlorophenyl group, a carbonyl group, and an ethoxypropyl group attached to a benzamide core.
准备方法
The synthesis of 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide can be achieved through several methods:
- Synthetic Routes:
- One common method involves the reaction of 4-chlorobenzoyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
- Another method involves the use of oxalyl chloride to convert 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, which is then reacted with 3-ethoxypropylamine.
- Industrial Production Methods:
- Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
化学反应分析
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide undergoes various chemical reactions:
- Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
- Reduction:
- Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
- Substitution:
- Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
- Common Reagents and Conditions:
- Typical reagents include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
- Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
科学研究应用
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide has a wide range of applications in scientific research:
- Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block for the development of novel compounds with potential pharmaceutical applications.
- Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in biochemical assays to investigate enzyme interactions and inhibition.
- Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
- Industry:
- The compound is used in the development of agrochemicals and pesticides.
- It is also employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets:
- Molecular Targets:
- The compound binds to enzymes and receptors, modulating their activity.
- It may inhibit the function of certain enzymes involved in disease pathways.
- Pathways Involved:
- The compound can interfere with cellular signaling pathways, leading to altered cellular responses.
- It may induce apoptosis in cancer cells by disrupting mitochondrial function.
相似化合物的比较
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide can be compared with other similar compounds:
- Similar Compounds:
- 2-chloro-N-[(4-chlorophenyl)amino]benzamide
- 2-{[(4-chlorophenyl)amino]carbonyl}amino-N-phenylbenzamide
- Uniqueness:
- The presence of the ethoxypropyl group distinguishes it from other benzamide derivatives.
- Its unique structure contributes to its specific biological and chemical properties.
属性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
2-[(4-chlorobenzoyl)amino]-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-25-13-5-12-21-19(24)16-6-3-4-7-17(16)22-18(23)14-8-10-15(20)11-9-14/h3-4,6-11H,2,5,12-13H2,1H3,(H,21,24)(H,22,23) |
InChI 键 |
GKRQXEJUWDBZTJ-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B14959365.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine](/img/structure/B14959369.png)

![N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B14959379.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide](/img/structure/B14959388.png)
![methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14959389.png)
![4,6'-dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B14959392.png)
![2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14959414.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14959419.png)
![N-(1,3-benzodioxol-5-yl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959430.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14959441.png)
![8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959450.png)
![(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14959455.png)
